molecular formula C19H26N2O3 B6004424 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide

2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide

Cat. No.: B6004424
M. Wt: 330.4 g/mol
InChI Key: DHXZYMXJKUNVPH-UHFFFAOYSA-N
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Description

2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and chronic pain.

Mechanism of Action

2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide acts as a selective antagonist of the P2X7 receptor, which is a member of the purinergic receptor family. This receptor is involved in various physiological processes, including inflammation, cell death, and neurotransmitter release. By blocking the P2X7 receptor, this compound inhibits the downstream signaling pathways that are involved in these processes, leading to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, depending on the disease and the target tissue. In cancer, it has been shown to induce cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and inflammation by reducing the production of reactive oxygen species and pro-inflammatory cytokines. In chronic pain, it has been shown to reduce pain sensitivity and inflammation by blocking the P2X7 receptor and inhibiting the release of pro-inflammatory mediators.

Advantages and Limitations for Lab Experiments

2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor, its well-established synthesis method, and its extensive characterization in various disease models. However, it also has some limitations, including its poor solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics, and its potential off-target effects on other purinergic receptors, which can complicate its interpretation in some experiments.

Future Directions

There are several future directions for the research on 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide, including its optimization as a therapeutic agent for various diseases, its characterization in different animal models and human clinical trials, and its combination with other drugs or therapies to enhance its efficacy and reduce its side effects. Additionally, the development of new P2X7 receptor antagonists with improved pharmacokinetics and selectivity could also be explored to expand the therapeutic potential of this class of compounds.

Synthesis Methods

The synthesis of 2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide involves a series of chemical reactions, starting from commercially available starting materials. The first step involves the condensation of 2-amino-3-bromobenzoxazole with 2-butyl-1-ethylamine to form the intermediate compound, which is then treated with tetrahydro-2-furanmethanol and triethylamine to yield the final product.

Scientific Research Applications

2-butyl-N-ethyl-N-(tetrahydro-2-furanylmethyl)-1,3-benzoxazole-5-carboxamide has been extensively studied for its potential therapeutic applications in various diseases. In cancer, it has been shown to inhibit the growth and proliferation of cancer cells by inducing cell cycle arrest and apoptosis. In neurodegenerative disorders, it has been shown to protect neurons from oxidative stress and inflammation, which are key factors in the development and progression of these diseases. In chronic pain, it has been shown to reduce pain sensitivity and inflammation by blocking the P2X7 receptor, which is involved in the transmission of pain signals.

Properties

IUPAC Name

2-butyl-N-ethyl-N-(oxolan-2-ylmethyl)-1,3-benzoxazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26N2O3/c1-3-5-8-18-20-16-12-14(9-10-17(16)24-18)19(22)21(4-2)13-15-7-6-11-23-15/h9-10,12,15H,3-8,11,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHXZYMXJKUNVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)N(CC)CC3CCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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